Lythranidine

Descripción

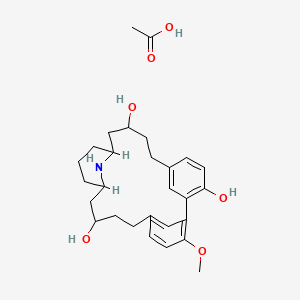

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C28H39NO6 |

|---|---|

Peso molecular |

485.6 g/mol |

Nombre IUPAC |

acetic acid;23-methoxy-25-azatetracyclo[18.3.1.12,6.111,15]hexacosa-1(23),2,4,6(26),20(24),21-hexaene-3,9,17-triol |

InChI |

InChI=1S/C26H35NO4.C2H4O2/c1-31-26-12-8-18-6-10-22(29)16-20-4-2-3-19(27-20)15-21(28)9-5-17-7-11-25(30)23(13-17)24(26)14-18;1-2(3)4/h7-8,11-14,19-22,27-30H,2-6,9-10,15-16H2,1H3;1H3,(H,3,4) |

Clave InChI |

LYPYTOUSQHYWAC-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)O.COC1=C2C=C(CCC(CC3CCCC(N3)CC(CCC4=CC2=C(C=C4)O)O)O)C=C1 |

Sinónimos |

(+-)-lythranidine lythranidine |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Source Identification and Distribution

Lythranidine (B1215154) has been primarily isolated from Lythrum anceps Makino, a perennial plant native to Japan. researchgate.netorganic-chemistry.orgwiktionary.orgwikipedia.orgrsc.orgresearchgate.netrsc.orgjst.go.jprsc.org This species is a member of the Lythraceae family. nih.goviosrphr.org While Lythrum anceps is the principal source, the broader Lythrum genus, which includes species like Lythrum salicaria (purple loosestrife), is known to contain a variety of alkaloids, including lythranine, lythramine, and lythrancines, alongside this compound. nih.goviosrphr.orgresearchgate.netjkomor.org Lythrum salicaria itself has a wide geographical distribution, found across Europe, Asia, and North America, and has a long history of use in traditional medicine. iosrphr.orgjkomor.org The presence of this compound and related alkaloids contributes to the phytochemical profile of these plants. nih.goviosrphr.orgresearchgate.netjkomor.org

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification from Natural Extracts

The isolation and purification of this compound from plant extracts involve multi-step processes utilizing advanced chromatographic and spectroscopic techniques. Early work by Bessho and colleagues in the 1970s reported the isolation of novel alkaloids, including this compound, from Lythrum anceps Makino. jst.go.jp This involved chemical hydrolysis of lythranine to yield this compound. jst.go.jp

Subsequent research has focused on refining these isolation procedures. While specific details on the exact chromatographic columns and solvent systems used for the initial isolation of this compound from Lythrum anceps are not extensively detailed in all cited sources, the general methodologies employed for alkaloid isolation from plant materials typically include:

Extraction: Initial extraction of plant material (e.g., aerial parts or roots) is usually performed using organic solvents such as ethanol (B145695) or methanol. nih.goviosrphr.org

Chromatography: Various chromatographic techniques are essential for separating complex mixtures and purifying target compounds. These commonly include:

Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) with gradient elution of solvent systems (e.g., mixtures of hexane, ethyl acetate (B1210297), methanol, or chloroform) to separate compounds based on polarity. rsc.org

High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC, is often employed for final purification steps due to its high resolution and efficiency in separating closely related compounds. researchgate.net

Thin-Layer Chromatography (TLC): Used for monitoring the progress of separation and identifying fractions containing the desired compound. rsc.org

Spectroscopic Characterization: Once isolated, the structure and purity of this compound are confirmed using a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are critical for elucidating the complex structure, including the arrangement of atoms, stereochemistry, and the presence of functional groups. researchgate.net

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation patterns, aiding in structural identification. wikipedia.org

X-ray Crystallography: This technique has been instrumental in definitively determining the structure and absolute configuration of this compound and its derivatives, such as bromolythranine. researchgate.net

The complexity of this compound's structure, with its 17-membered macrocyclic ring and multiple stereocenters, necessitates precise control and optimization of these isolation and purification techniques to obtain pure material for further study. researchgate.netorganic-chemistry.orgwikipedia.orgresearchgate.netrsc.org

Comprehensive Structural Characterization and Stereochemical Analysis

Application of Advanced Spectroscopic Techniques for Elucidation

The determination of Lythranidine's structure has relied heavily on a combination of spectroscopic methods, each providing unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in assigning the structure of This compound (B1215154). Analysis of NMR data, including ¹H and ¹³C NMR spectra, along with 2D NMR experiments (such as COSY, HSQC, and HMBC), has allowed for the detailed mapping of proton and carbon connectivity within the molecule. Studies on derivatives of this compound, such as O-methylthis compound, have provided crucial data for structural assignments researchgate.netrsc.orgjst.go.jp. For instance, NMR data, in conjunction with specific rotation values, has been used to deduce the trans-relationship between specific protons, such as between C-5–H and C-9–H, and between C-3–H and C-11–H rsc.org. The complexity of the macrocyclic structure and the presence of multiple stereocenters necessitate the use of advanced NMR techniques for unambiguous structural assignment.

Mass Spectrometry (MS) Approaches for Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS), particularly coupled with chromatographic separation techniques like HPLC or UHPLC, has been vital for determining this compound's molecular formula and understanding its fragmentation patterns nih.govresearchgate.net. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, enabling the determination of the elemental composition. Fragmentation analysis, obtained through tandem mass spectrometry (MS/MS), offers clues about the structural subunits and their connectivity. For example, studies on related alkaloids like N-methylcanadine and corynoline (B1669448) provide context for expected fragmentation pathways in complex alkaloids, which can inform the analysis of this compound nih.gov. While specific fragmentation data for this compound itself is not extensively detailed in the provided snippets, MS is a standard tool for confirming the molecular weight and identifying characteristic ions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are employed to identify the presence of specific functional groups within the this compound molecule. IR spectroscopy typically reveals characteristic absorption bands corresponding to stretching and bending vibrations of chemical bonds. For instance, the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups, C-H bonds (alkane, alkene, aromatic), and C-O bonds can be identified mdpi.comlibretexts.orglibretexts.org. Studies on Lythrum salicaria extracts, which contain related compounds, show characteristic IR absorptions for -OH groups (around 3452 cm⁻¹), C-H stretching (around 2924 and 2854 cm⁻¹), and C=O and C=C bonds mdpi.com. While direct IR data for this compound is not explicitly detailed in the provided search results, these techniques are fundamental for confirming the presence of expected functional groups in alkaloids. Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and ring structures acs.orgresearchgate.netresearchgate.net.

Absolute Stereochemistry and Configurational Studies

Establishing the absolute stereochemistry of this compound is critical due to the presence of multiple chiral centers within its complex macrocyclic framework.

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography has provided the most definitive evidence for the structure and absolute configuration of this compound and its derivatives researchgate.netrsc.orgjst.go.jpresearchgate.net. By analyzing the diffraction pattern of single crystals, the three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry at chiral centers, can be precisely determined. X-ray analyses of related compounds, such as bromolythranine hydrobromide, have been crucial in assigning the absolute configurations of Lythranine, this compound, and Lythramine rsc.org. Furthermore, X-ray studies on derivatives like O-methylthis compound N,O,O-triformate have confirmed conformational chiralities proposed from circular dichroism studies jst.go.jp. The crystal structure of Lythranine-dimethyl sulphoxide monohydrate revealed a dihedral angle of 66° between the benzene (B151609) planes in its biphenyl (B1667301) system researchgate.net. These crystallographic studies are paramount for establishing the absolute stereochemistry, often by exploiting the anomalous dispersion effect of heavy atoms within the crystal researchgate.net.

Atropisomerism Analysis within the Biaryl Unit

The core structure of this compound incorporates a biaryl moiety, which is a common feature in many natural products and can exhibit atropisomerism due to restricted rotation around the single bond connecting the two aromatic rings. This restricted rotation can lead to the formation of stable, non-superimposable stereoisomers, known as atropisomers, which are chiral due to the absence of other symmetry elements.

In this compound, the biaryl system is bridged by a seven-atom chain within the macrocycle. X-ray crystallographic studies of related lythraceae alkaloids have revealed that such bridging constrains the biaryl unit, leading to asymmetry in the valency angles around the inter-aryl bond. The dihedral angle between the benzene planes in these related compounds typically falls within the range of 47° to 49° researchgate.net. The conformational chirality of the biaryl system in these derivatives can be assessed using circular dichroism (CD) spectroscopy, where specific Cotton effects in the 200-240 nm region correlate with the helicity (M or P) of the biaryl axis researchgate.net.

Computational investigations, employing Density Functional Theory (DFT) with the M06-2X functional, have provided deeper insights into the atropisomeric behavior of this compound. These studies indicate a preference for the (M)-atropisomer, with calculations predicting a Boltzmann distribution of approximately 96:4 for the (M):(P) forms at 25°C. Crucially, the calculated barrier to atropisomerization was found to be relatively low, around 55 kJ/mol anu.edu.au. This low energy barrier implies that the atropisomers of this compound rapidly interconvert and equilibrate in solution at ambient temperatures. Consequently, the biaryl moiety does not represent a stable stereogenic element in this compound under normal conditions, simplifying its synthetic considerations by effectively removing the need to control or resolve specific atropisomers anu.edu.au.

| Parameter | Value / Description | Reference |

| Biaryl Unit | Stereogenic biaryl system | anu.edu.auresearchgate.net |

| Dihedral Angle (related) | ~47-49° (in lythrancine derivatives) | researchgate.net |

| Chirality Determination | CD spectroscopy (Cotton effects) | researchgate.net |

| Computational Method | M06-2X DFT | anu.edu.au |

| Calculated (M):(P) Ratio | 96:4 at 25°C | anu.edu.au |

| Calculated Atropisomerization | 55 kJ/mol | anu.edu.au |

| Barrier | ||

| Solution Behavior | Rapid equilibration at ambient temperature | anu.edu.au |

| Stereogenic Element Status | Not a stable stereogenic element due to rapid racemization | anu.edu.au |

Conformational Analysis of the Macrocyclic System

Computational and Experimental Studies on Ring Strain and Flexibility

The conformational landscape of macrocycles like this compound is influenced by inherent ring strain and the flexibility afforded by the numerous rotatable bonds. Experimental techniques, such as X-ray crystallography on related alkaloids, have provided valuable data on the precise three-dimensional arrangements of atoms within macrocyclic frameworks, offering insights into preferred conformations and bond angles researchgate.net. Computational methods, including molecular mechanics and DFT calculations, are indispensable tools for exploring the potential energy surface of macrocycles, identifying low-energy conformations, and quantifying parameters like ring strain and flexibility anu.edu.auresearchgate.net. These studies often involve simulating various conformations to understand how the molecule adjusts to minimize strain and optimize interactions researchgate.net. The synthesis of this compound itself has involved strategies like ring-closing alkyne metathesis (RCAM) researchgate.net, a common method for macrocycle formation that requires careful consideration of conformational preferences during the cyclization step.

Biosynthetic Pathways and Mechanistic Hypotheses

Investigation of Lythranidine (B1215154) Biosynthesis in Lythrum Species

The biosynthesis of this compound, like many complex plant alkaloids, is believed to originate from primary metabolites. Research into the Lythraceae family of alkaloids, which includes this compound, suggests that their formation involves sophisticated enzymatic machinery within the plant. While direct experimental tracing of this compound's biosynthesis in Lythrum species is limited, studies on related alkaloids provide a foundation for understanding potential routes cdnsciencepub.com. The isolation of this compound from Lythrum anceps serves as the primary basis for studying its natural origins researchgate.netrsc.orgjst.go.jpjst.go.jp.

Identification of Putative Biosynthetic Precursors and Intermediates

Current hypotheses regarding the biosynthesis of Lythraceae alkaloids, including this compound, point towards phenylalanine as a key precursor cdnsciencepub.com. Specifically, it is proposed that two intact C6-C3 units, derived from phenylalanine, are incorporated into the alkaloid structure. One of these units is thought to contribute the phenylpropanoid moiety essential for the lactone ring found in related alkaloids, while the second unit is believed to form the phenyl ring and specific carbon atoms (C-1, C-2, and C-3) of the phenylquinolizidinol system cdnsciencepub.com. This compound itself is classified as a piperidine-type alkaloid, underscoring the importance of amino acid-derived building blocks in its formation cdnsciencepub.com.

Table 1: Putative Biosynthetic Precursors for this compound

| Precursor Category | Specific Compound(s) | Derived From | Role in Biosynthesis (Hypothesized) |

| Amino Acid | Phenylalanine | Primary Metabolism | Provides C6-C3 units for alkaloid skeleton |

Mechanistic Proposals for Key Biosynthetic Transformations

While the precise enzymatic steps leading to this compound remain to be fully elucidated, oxidative phenol (B47542) coupling is a widely recognized and critical transformation in the biosynthesis of numerous alkaloids, including those with structural similarities to this compound acs.orgresearchgate.netnih.govgla.ac.uk. This process typically involves the enzymatic oxidation of phenolic precursors, generating reactive radical intermediates. These radicals then undergo coupling, either intramolecularly or intermolecularly, to form new carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, which are fundamental to building the complex polycyclic structures of many natural products researchgate.netnih.govgla.ac.uk.

Enzymes such as cytochrome P450 monooxygenases are frequently implicated in catalyzing these oxidative phenol coupling reactions, facilitating regioselective and stereoselective bond formations nih.govnih.gov. For instance, in the biosynthesis of morphine alkaloids, cytochrome P450 enzymes are known to catalyze the oxidative coupling of reticuline (B1680550) to salutaridine (B1681412) nih.gov. Although this compound's specific pathway has not been detailed in this manner, the presence of aromatic rings and the complexity of its macrocyclic structure strongly suggest that similar oxidative coupling mechanisms may play a pivotal role in its formation. Synthetic strategies for this compound often involve complex cyclization reactions, such as the formation of the 17-membered ring and the installation of the trans-2,6-dialkylpiperidine moiety, which may be biomimetically inspired by such enzymatic processes rsc.org.

Table 2: Proposed Mechanistic Transformations in Alkaloid Biosynthesis (Potentially Applicable to this compound)

| Transformation Type | Key Reaction Mechanism | Enzymatic Catalysis (Likely) | Role in Alkaloid Formation |

| C-C/C-O Bond Formation | Oxidative Phenol Coupling | Cytochrome P450 enzymes | Formation of complex ring systems and structural scaffolds from phenolic precursors acs.orgresearchgate.netnih.gov |

| Cyclization | Various (e.g., Aza-Michael) | Specific enzymes | Construction of cyclic and macrocyclic frameworks researchgate.netnih.gov |

Implications for Biomimetic Synthetic Strategies and Natural Product Synthesis

The study of this compound's biosynthesis, even through inferred pathways and synthetic endeavors, holds significant implications for biomimetic synthesis and the broader field of natural product synthesis. The inherent C2 symmetry within the this compound molecule has been strategically exploited in its total synthesis, leading to more efficient and concise routes researchgate.netresearchgate.net. For example, a notable five-step total synthesis by Fürstner and colleagues employed key transformations such as ring-closing alkyne metathesis, ruthenium-catalyzed redox isomerization, and transannular aza-Michael addition to construct the molecule's characteristic framework researchgate.netnih.gov. These synthetic achievements not only provide access to the natural product but also offer insights into potential biosynthetic strategies that chemists can mimic. Understanding how plants assemble such complex molecules can inspire novel synthetic methodologies, enabling the creation of this compound and structurally related compounds through pathways that are both chemically elegant and potentially inspired by nature's own synthetic machinery.

Table 3: Key Synthetic Strategies for this compound

| Synthetic Approach Type | Key Transformations Employed | Notable Research Group/Reference | Efficiency Improvement (vs. previous) |

| Total Synthesis | Wittig reaction, epimerization, amidoacetalisation rsc.org | Fujita et al. researchgate.netrsc.org | First reported synthesis |

| Total Synthesis | Nitrone cycloaddition rsc.org | Carruthers et al. rsc.org | Approach to cyclophane alkaloid |

| Total Synthesis | Ring-closing alkyne metathesis, Ru-catalyzed redox isomerization, transannular aza-Michael addition | Fürstner et al. researchgate.netnih.gov | 5 steps, highly efficient |

Compound List:

this compound

Lythranine

Lythramine

Phenylalanine

Cinnamic acid

p-coumaric acid

Lythrum anceps

Lythrum species

Cytochrome P450 enzymes

(S)-dihydroxyverbacine

(R)-reticuline

Salutaridine

Morphine

Strategic Approaches to Lythranidine Total Synthesis

Early Synthetic Efforts and Their Methodological Contributions

Early synthetic endeavors laid the groundwork for understanding the challenges inherent in constructing Lythranidine's complex architecture.

The first total synthesis of (±)-Lythranidine was reported by Fujita and colleagues, involving a 19-step sequence anu.edu.au. This pioneering route addressed key challenges such as the construction of the 17-membered ring and the formation of the trans-2,6-dialkylpiperidine moiety researchgate.netrsc.org. Subsequent efforts, such as a route employing a nitrone cycloaddition reaction to form the trans-dialkylpiperidine, utilized nickel(0)-catalyzed macrocyclization researchgate.netwikipedia.org. Another early approach involved a Wittig reaction with a dialdehyde, followed by epimerization of a cis-2,6-disubstituted piperidine (B6355638) and amidoacetalisation rsc.org. These early syntheses, while lengthy, provided crucial insights into the molecule's structural features and the chemical transformations required for its assembly anu.edu.au.

Review of Pioneering Synthetic Routes to (±)-Lythranidine

Evolution of Modern and Efficient Total Synthesis Paradigms

More recent synthetic strategies have focused on improving efficiency, reducing step count, and enabling access to gram-scale quantities of This compound (B1215154) by exploiting its inherent molecular properties.

Modern syntheses frequently employ convergent and two-directional pathways to maximize efficiency anu.edu.auresearchgate.netresearchgate.netresearchgate.net. These strategies involve building key fragments of the molecule separately and then joining them together, often in the later stages of the synthesis. The two-directional approach, guided by the molecule's C2 symmetry, allows for the simultaneous installation of stereocenters and the construction of the macrocyclic structure anu.edu.auresearchgate.netresearchgate.net. For instance, a highly efficient five-step synthesis utilizes a two-directional strategy, first in an acyclic environment, then in a cyclic system, and finally in a bridged macrocyclic domain anu.edu.auresearchgate.netnih.gov. This approach culminates in a thermodynamically controlled, twofold intermolecular/transannular aza-Michael addition and a twofold hydride reduction to install all four stereocenters researchgate.netnih.gov.

The efficiency of modern synthetic strategies has enabled the development of protocols capable of producing this compound on a gram scale anu.edu.auresearchgate.netnih.govresearchgate.net. The five-step synthesis, for example, is approximately one-third the length of previous methods and provides access to gram quantities of the natural product anu.edu.auresearchgate.netnih.gov. This improved accessibility is crucial for further biological evaluation and the exploration of structure-activity relationships anu.edu.auresearchgate.netresearchgate.net. The broad-spectrum nature of these modern syntheses is also demonstrated by the preparation of multiple diastereomeric analogues of this compound researchgate.netnih.gov.

Convergent and Two-Directional Synthetic Pathways

Advanced Macrocyclization Methodologies

The assembly of this compound's macrocyclic framework necessitates sophisticated cyclization strategies. Several advanced methodologies have been employed or are relevant to constructing such complex ring systems.

Ring-Closing Alkyne Metathesis (RCAM) in Cyclophane Alkaloid Formation

Ring-closing alkyne metathesis (RCAM) has emerged as a powerful tool for the formation of macrocycles, including those found in cyclophane alkaloids. In the context of this compound synthesis, RCAM has been utilized to forge key carbon-carbon bonds within the macrocyclic core. For instance, a strategy developed by Fürstner and colleagues involved the RCAM of a propargyl alcohol derivative to construct the piperidine-metacyclophane framework nih.govacs.org. This reaction, often facilitated by molybdenum or ruthenium catalysts, is known for its functional group tolerance, enabling the cyclization of precursors bearing sensitive functionalities like alcohols and amines acs.orgescholarship.org. The successful application of RCAM in forming a 13-membered cycloalkyne in a related synthesis further highlights its utility in constructing challenging macrocyclic architectures nih.gov.

Palladium-Catalyzed Cyclizations and Other Metal-Mediated Macrocyclization Approaches

Transition metal-catalyzed reactions play a pivotal role in modern macrocyclization strategies. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck couplings, are frequently employed for C-C bond formation in macrocycle assembly mdpi.comnih.gov. While direct application of palladium-catalyzed cyclization for this compound's macrocycle is not as prominently detailed as other methods in the reviewed literature, related syntheses have utilized palladium-catalyzed decarboxylative allylation and alkyl-Suzuki couplings to forge critical bonds within complex structures nih.gov. Other metal-mediated approaches, including rhodium-catalyzed alkene-alkene cross-coupling and ruthenium-catalyzed Alder-ene reactions, have also proven effective in constructing macrocyclic frameworks in natural product synthesis mdpi.comnih.gov. These methods offer diverse pathways for forming the intricate ring systems characteristic of alkaloids like this compound.

Stereoselective Transformations and Control of Chirality

The precise control of stereochemistry is paramount in the total synthesis of this compound, given its four stereocenters. Key transformations have been developed to achieve this control.

Diastereoselective Aza-Michael Additions for Piperidine Ring Construction

The construction of the piperidine core and the installation of its associated stereocenters often rely on diastereoselective aza-Michael additions. As highlighted in the synthesis of this compound, a "thermodynamically controlled, twofold intermolecular/transannular aza-Michael addition" is a cornerstone strategy nih.govrsc.orgresearchgate.net. This reaction allows for the simultaneous formation of the piperidine ring and the establishment of multiple stereocenters with high diastereoselectivity. The thermodynamic control ensures the preferential formation of the most stable diastereomer, which is crucial for efficiently accessing the target molecule anu.edu.auresearchgate.net. The choice of amine nucleophile can influence the stereochemical outcome, underscoring the nuanced control achievable with this methodology anu.edu.au.

Asymmetric Hydrogenation and Hydride Reductions for Stereocenter Installation

Hydride reductions are frequently employed to set stereocenters, particularly in the reduction of carbonyl groups to alcohols or the reduction of imines. In this compound synthesis, a "twofold hydride reduction" has been identified as a key step for installing stereocenters within the molecule's framework nih.govrsc.orgresearchgate.net. While specific details on asymmetric hydrogenation for this compound are less prominent in the reviewed literature, the broader field of alkaloid synthesis extensively utilizes asymmetric hydrogenation catalyzed by transition metals (e.g., iridium, ruthenium) to achieve high enantioselectivity in the reduction of various functional groups, including enones and imines rsc.orgnih.gov. These methods are vital for establishing the correct absolute and relative stereochemistry.

Compound List:

this compound

Lythramine

Stereocontrolled Formation of Amino Alcohol Moieties within Complex Systems

The synthesis of this compound requires the accurate placement of hydroxyl groups and the amino alcohol moieties, particularly within the macrocyclic structure. Achieving the correct relative stereochemistry at the four asymmetric centers (C-3, C-5, C-9, C-11) is a critical aspect of these syntheses researchgate.netrsc.orgwikipedia.org. Strategies often involve the reduction of intermediate carbonyls or related functional groups, where stereocontrol is paramount. For instance, routes have explored the reduction of β-amino ketones to yield γ-amino alcohols with defined stereochemistry, employing reagents like Et₃BHLi or Zn(BH₄)₂ to achieve anti- or syn-selectivity, respectively researchgate.net. The precise control over the formation of these amino alcohol functionalities is essential for replicating the natural product's structure and stereochemical integrity.

Key Reaction Cascade Design and Execution

The efficient construction of this compound relies heavily on sophisticated reaction cascade design, integrating multiple transformations to build molecular complexity in a streamlined manner.

Rational Design of Multi-Step Sequences and Protecting Group Strategies

Rational design of multi-step sequences is fundamental to tackling the challenges presented by this compound's structure. This involves carefully planning the order of reactions and employing appropriate protecting group strategies to ensure functional group compatibility throughout the synthesis. For example, the synthesis has involved Wittig reactions, epimerization steps, and macrocyclization, each requiring specific protection and deprotection sequences to prevent unwanted side reactions researchgate.netrsc.org. The use of protecting groups ensures that reactive functionalities remain masked until they are needed for a specific transformation, thereby guiding the synthetic pathway towards the desired product.

Tandem Reactions and One-Pot Methodologies for Increased Efficiency

To enhance efficiency and reduce the number of isolation steps, tandem reactions and one-pot methodologies have been explored. These approaches allow for the sequential execution of multiple reactions in a single reaction vessel, minimizing material loss and saving time. For example, some strategies have utilized cascade reactions that build upon initial cyclization events, integrating subsequent functionalizations. The development of concise syntheses, such as a five-step approach, highlights the power of efficient cascade design in achieving gram-scale production of the natural product researchgate.netnih.gov.

Epimerisation Control in Ring Systems

Controlling epimerization, particularly within the piperidine ring system, is crucial for achieving the correct stereochemistry. One notable strategy involves the epimerization of a cis-2,6-disubstituted piperidine into the desired trans-isomer. This transformation has been achieved through the formation of an N-nitroso derivative, which facilitates the epimerization process researchgate.netrsc.org. Maintaining stereochemical integrity and selectively inverting configurations at specific centers are key to successfully synthesizing this compound.

Amidoacetalisation for Stereoisomer Isolation

Amidoacetalisation has proven to be a valuable method for the isolation of specific stereoisomers from complex mixtures. In the synthesis of this compound, a mixture of stereoisomeric diols was subjected to amidoacetalisation. This reaction, typically involving treatment with an acid catalyst and an orthoformate, yields an amidoacetal that can be more readily isolated and purified, thereby allowing for the selective isolation of the desired compound from a complex array of stereoisomers researchgate.netrsc.orgresearchgate.netresearcher.life. The effectiveness of this method lies in its ability to differentiate between closely related stereoisomers.

Nitrone Cycloaddition Approaches

Nitrone cycloaddition reactions have been employed as a key strategy for constructing the trans-2,6-dialkylpiperidine core of this compound researchgate.netresearchgate.netresearchgate.netrsc.orgrsc.org. This approach involves the [3+2] cycloaddition of a nitrone with an alkene or related species. Such reactions are powerful tools for forming five-membered rings and can be designed to control the relative stereochemistry of the newly formed chiral centers. The Carruthers synthesis, for instance, utilized a nitrone cycloaddition to install the trans-dialkylpiperidine moiety, addressing a significant synthetic challenge researchgate.netresearchgate.netrsc.orgrsc.org.

Synthesis of this compound Analogues and Structural Derivatives

The exploration of this compound's chemical space through the synthesis of analogues and derivatives is a key area of academic interest. These efforts leverage insights gained from total synthesis campaigns to systematically modify the natural product's scaffold, thereby probing its structural nuances and potential for new chemical entities.

Strategies for Structural Diversification within the this compound Scaffold

Diversifying the this compound scaffold primarily involves altering its stereochemistry or modifying peripheral functional groups while retaining the core macrocyclic structure. A prominent strategy employed in this compound synthesis is the exploitation of its inherent local C2 symmetry. This symmetry allows for a two-directional synthetic approach , which can be adapted to generate variations of the molecule.

One significant outcome of these synthetic endeavors has been the preparation of diastereomeric analogues of the natural product researchgate.netnih.govresearchgate.netresearchgate.net. By strategically controlling the formation of stereocenters during the synthesis, chemists can access molecules that differ from this compound only in the relative or absolute configuration of one or more chiral centers. This approach is vital for academic exploration, as it allows for the detailed study of how subtle changes in three-dimensional structure impact molecular properties or interactions.

Furthermore, the structural relationship between this compound and related alkaloids, such as Lythramine, offers another avenue for diversification vulcanchem.com. Lythramine shares the core pentacyclic framework with this compound but possesses distinct functional groups, including an acetate (B1210297) ester at the C-10 position and a methylene (B1212753) bridge connecting the C-9 position to the piperidine nitrogen. The synthetic methodologies developed for this compound can potentially be adapted, with appropriate modifications, to synthesize Lythramine and its own derivatives, thereby expanding the library of related compounds for study vulcanchem.com.

Methodologies for Introducing Targeted Modifications for Academic Exploration

The methodologies employed in this compound synthesis provide a toolkit for introducing targeted modifications. These methods are designed for efficiency, stereocontrol, and functional group tolerance, making them suitable for academic research aimed at exploring chemical space.

A highly efficient five-step total synthesis of this compound has been reported, which capitalizes on the molecule's C2 symmetry through a two-directional strategy researchgate.netnih.govresearchgate.netresearchgate.net. This approach involves stages in acyclic, cyclic, and bridged macrocyclic domains. Key transformations within this strategy include:

Thermodynamically controlled, twofold intermolecular/transannular aza-Michael addition: This reaction is critical for installing multiple stereocenters and forming key cyclic structures researchgate.netnih.govresearchgate.netresearchgate.netvulcanchem.com.

Twofold hydride reduction: This step is employed to achieve specific oxidation states and stereochemical outcomes researchgate.netnih.govresearchgate.netresearchgate.netvulcanchem.com.

Another powerful methodology involves ring-closing alkyne metathesis (RCAM) , often followed by ruthenium-catalyzed redox isomerization and transannular aza-Michael addition nih.govnih.govescholarship.org. This sequence has proven effective in constructing the characteristic piperidine-metacyclophane framework of this compound. The RCAM approach is particularly valuable for academic exploration due to the remarkable functional-group tolerance of modern molybdenum alkylidyne catalysts, which can operate even in the presence of protic functionalities like hydroxyl groups nih.govescholarship.org. This tolerance allows for greater flexibility in designing precursors and introducing modifications without compromising the metathesis step.

Earlier synthetic efforts have also utilized other key reactions, such as nitrone cycloaddition for the formation of the trans-dialkylpiperidine moiety researchgate.net and the McMurry reaction as a pivotal C-C bond-forming step beilstein-journals.org.

These diverse synthetic methodologies, by enabling precise control over stereochemistry and efficient construction of the macrocyclic scaffold, facilitate the preparation of this compound analogues. This allows researchers to systematically probe the impact of structural variations on the compound's properties and potential applications, thereby advancing academic understanding of this alkaloid class.

Data Tables

Table 1: Key Synthetic Methodologies for this compound and its Analogues

| Methodology | Key Reactions/Transformations | Strategic Advantage | Reference(s) |

| Symmetry-Exploiting Two-Directional Synthesis | Twofold intermolecular/transannular aza-Michael addition; Twofold hydride reduction | Efficiently installs multiple stereocenters; Leverages molecular symmetry for concise synthesis. | researchgate.netnih.govresearchgate.netresearchgate.net |

| Alkyne Metathesis (RCAM)-Based Synthesis | Ring-closing alkyne metathesis; Ruthenium-catalyzed redox isomerization; Transannular aza-Michael addition | High functional group tolerance; Enables construction of macrocyclic frameworks with complex stereochemistry. | nih.govnih.govescholarship.org |

| Nitrone Cycloaddition Approach | Nitrone cycloaddition | Formation of the trans-dialkylpiperidine core. | researchgate.net |

| Adaptation of this compound Routes for Related Alkaloids | Modifications of established this compound synthetic steps | Facilitates exploration of structurally similar compounds like Lythramine. | vulcanchem.com |

Table 2: Approaches to this compound Structural Diversification

| Diversification Strategy | Methodological Basis | Purpose for Academic Exploration |

| Stereochemical Variation | Synthesis of diastereomeric analogues | To study the impact of stereochemistry on molecular properties and interactions; Validate stereochemical assignments. |

| Scaffold Modification | Adapting this compound synthesis for related structures (e.g., Lythramine) | To explore structure-activity relationships within the alkaloid family; Investigate how specific functional group changes affect molecular behavior. |

| Exploration of Synthetic Routes | Employing diverse methodologies (e.g., RCAM, symmetry-based) | To develop and refine synthetic techniques; Understand the scope and limitations of various chemical transformations in complex molecule synthesis. |

List of Compound Names

this compound

Lythranine

Lythramine

Mycocyclosin

Herquline B

Herquline C

Future Directions in Lythranidine Chemical Research

Advancements in Synthetic Route Optimization and Efficiency

The pursuit of more efficient and practical synthetic routes for complex natural products like Lythranidine (B1215154) is a continuous endeavor. Recent syntheses have achieved remarkable conciseness, employing strategies that exploit the molecule's local C2 symmetry through two-directional approaches, leading to a five-step synthesis researchgate.netnih.govvulcanchem.com. This represents a significant improvement, being approximately one-third the length of earlier methods researchgate.netnih.gov.

| Synthesis Approach Feature | Current Concise Synthesis | Previous Step-Economic Synthesis (Estimated) | Future Optimization Goals |

| Number of Steps | 5 | ~15 | < 5 steps, higher yield |

| Scalability | Gram quantities | Not specified | Kilogram scale |

| Key Strategy | C2 symmetry, two-directional | Not specified | Convergent, modular |

| Green Metrics | Improving | To be assessed | High atom economy, low E-factor |

Exploration of Novel Catalytic Methodologies for this compound Core Structure Construction

The construction of this compound's intricate macrocyclic framework and the precise installation of its four stereocenters are prime targets for innovative catalytic methodologies. Current synthetic strategies often rely on key transformations such as intermolecular/transannular aza-Michael additions and hydride reductions researchgate.netnih.govvulcanchem.com. Future research can explore novel catalytic systems to improve these transformations or to develop entirely new pathways.

This includes the application of transition metal catalysis for challenging C-C and C-N bond formations, potentially including catalytic asymmetric versions of the aza-Michael addition or novel cyclization reactions like ring-closing metathesis, which has shown promise in related alkaloid syntheses vulcanchem.com. Organocatalysis also presents a significant opportunity, offering metal-free alternatives that can achieve high levels of stereocontrol and functional group tolerance researchgate.net. Developing catalytic methods that can efficiently assemble the complex ring systems and set multiple stereocenters in fewer steps will be a significant advancement.

Computational Chemistry in Predicting Reactivity, Stereoselectivity, and Conformation

The structural complexity of this compound makes it an ideal subject for computational chemistry studies. Future research can leverage advanced computational tools to gain deeper insights into its chemical behavior and guide synthetic efforts. This includes using Density Functional Theory (DFT) to predict reaction mechanisms, transition states, and the feasibility of novel synthetic transformations, thereby accelerating route discovery and optimization.

Furthermore, computational methods are invaluable for understanding and predicting stereoselectivity. By modeling the transition states of key bond-forming reactions, researchers can identify catalysts or reaction conditions that favor the desired stereoisomer, crucial for synthesizing specific enantiomers or diastereomers of this compound nih.gov. Conformational analysis using molecular dynamics or quantum mechanical calculations can elucidate the preferred three-dimensional structures of this compound and its intermediates, which can influence reactivity and biological interactions. Such computational insights can also guide the design of new this compound analogues with potentially enhanced properties.

Development of Analytical Techniques for Trace Analysis and Purity Assessment of Synthetic and Natural this compound

As synthetic methodologies advance and natural product isolation techniques are refined, the demand for sophisticated analytical methods to characterize this compound is increasing. Future developments should focus on high-resolution techniques for definitive structural confirmation and rigorous purity assessment, especially for trace amounts found in complex biological matrices or as impurities in synthetic products.

This includes the application of advanced chromatographic techniques, such as chiral High-Performance Liquid Chromatography (HPLC), to separate and quantify enantiomers and diastereomers, ensuring the stereochemical integrity of synthetic this compound nih.gov. High-resolution mass spectrometry (HRMS) coupled with techniques like Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) will be essential for accurate identification, quantification, and impurity profiling. Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced 2D techniques, will continue to play a vital role in elucidating complex structures and confirming the identity and purity of synthesized material. Developing methods for the sensitive detection and quantification of this compound in plant extracts will also be crucial for understanding its natural occurrence and distribution.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the structural identity and stereochemistry of Lythranidine?

- Methodological Answer : Combine specific rotation analysis (to infer stereochemical relationships, e.g., C-5–H and C-9–H trans-configuration) with high-resolution NMR (to resolve coupling constants and spatial arrangements) . Absolute configurations are best confirmed via single-crystal X-ray diffraction , as demonstrated in the bromolythranine hydrobromide study . For novel derivatives, employ DFT calculations (e.g., M06-2X level) to predict thermodynamic stability of stereoisomers and validate against experimental data .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

- Methodological Answer : Document catalytic systems (e.g., ruthenium-based catalysts for redox isomerization) and reaction conditions (temperature, solvent purity) in detail . For multi-step syntheses, use one-pot strategies (e.g., Miyaura borylation/Suzuki-Miyaura coupling) to minimize intermediate isolation errors . Validate reproducibility via independent replication by a second lab team, emphasizing yield consistency (>69% in key steps) and stereochemical fidelity .

Q. What are the primary challenges in achieving efficient total synthesis of this compound?

- Methodological Answer : Key hurdles include:

- Macrocycle construction : Use molecularly defined templates (e.g., phosphine-ylide intermediates) to enforce 19-membered ring closure .

- Axial chirality : Employ asymmetric catalysis (e.g., chiral ligands in cross-coupling) or leverage thermodynamic control (DFT-guided isomer selection) .

- Regioselectivity : Optimize protecting group strategies to avoid side reactions during piperidine ring formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments for this compound derivatives?

- Methodological Answer : Address discrepancies via:

- Cross-validation : Compare NMR-derived NOE effects with X-ray crystallography data .

- Dynamic NMR : Probe ring-flipping or conformational equilibria that may obscure stereochemical interpretation .

- Synthetic corroboration : Design targeted analogs with fixed stereocenters (e.g., deuterium labeling) to isolate confounding variables .

Q. What strategies optimize the macrocyclization step in this compound synthesis to minimize oligomerization?

- Methodological Answer :

- Dilution principle : Reduce concentration (<0.01 M) to favor intramolecular over intermolecular pathways .

- Template-mediated cyclization : Utilize transient metal coordination (e.g., Mo-alkylidene complexes) to pre-organize reactants .

- In situ monitoring : Apply HPLC-MS to track macrocycle formation and abort reactions if oligomer byproducts exceed 5% .

Q. How should researchers approach conflicting bioactivity data in this compound studies with limited sample availability?

- Methodological Answer :

- Dose-response normalization : Account for batch-to-batch variability in purity (e.g., quantify via qNMR) .

- Orthogonal assays : Validate activity across multiple platforms (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

- Collaborative verification : Share samples with independent labs under material transfer agreements (MTAs) to confirm reproducibility .

Data Analysis & Experimental Design

Q. What statistical frameworks are appropriate for analyzing structure-activity relationships (SAR) in this compound analogs?

- Methodological Answer : Apply multivariate regression (e.g., PLS or PCA) to correlate stereoelectronic parameters (Hammett σ, Verloop descriptors) with bioactivity . For small datasets (<20 analogs), use Bayesian inference to handle uncertainty and avoid overfitting .

Q. How to design experiments to validate computational predictions of this compound’s thermodynamic stability?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.